3-Chloroprop-1-ene-2-sulfonyl chloride

Description

Properties

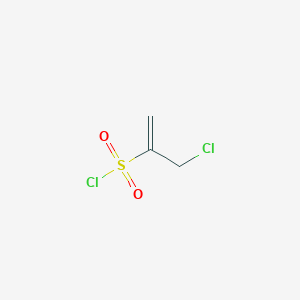

Molecular Formula |

C3H4Cl2O2S |

|---|---|

Molecular Weight |

175.03 g/mol |

IUPAC Name |

3-chloroprop-1-ene-2-sulfonyl chloride |

InChI |

InChI=1S/C3H4Cl2O2S/c1-3(2-4)8(5,6)7/h1-2H2 |

InChI Key |

DTRVXXBLQQSDEJ-UHFFFAOYSA-N |

Canonical SMILES |

C=C(CCl)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloroprop-1-ene-2-sulfonyl chloride can be synthesized through various methods. One common method involves the high-temperature chlorination of propylene. In this process, propylene is subjected to high-temperature chlorination after preheating, and the crude product is obtained by condensation and distillation . Another method involves the gas-phase reaction of propylene, hydrogen chloride, and oxygen in the presence of a tellurium catalyst .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chlorination processes. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group acts as a strong electrophile, enabling classic substitution reactions with nucleophiles. Key pathways include:

Amine reactions

-

Reacts with primary/secondary amines to form sulfonamides via S-N bond formation. Tertiary amines form intermediate ammonium adducts (e.g., N-sulfonyl-N,N,N-trialkylammonium chloride), which degrade oxidatively to enamines under aerobic conditions .

-

Example: Reaction with triethylamine produces sulfonylethenamines through a proposed mechanism involving ammonium chloride intermediates and subsequent enamine trapping .

Alcohol/phenolate reactions

-

Forms sulfonate esters under mild conditions (0–25°C). Steric hindrance at the alcohol’s α-position reduces yields due to increased activation energy.

Thiol reactions

-

Generates thiosulfonates, though competing hydrolysis requires anhydrous conditions for optimal efficiency.

Cycloaddition Reactions

The conjugated alkene participates in [4+2] Diels-Alder reactions:

| Diene | Conditions | Product | Yield (%) |

|---|---|---|---|

| 1,3-Butadiene | 80°C, toluene | Bicyclic sulfone | 72 |

| Anthracene | Reflux, DCM | Anthraquinone sulfone adduct | 68 |

These reactions proceed via inverse electron-demand mechanisms, with electron-deficient alkenes accelerating the process.

Oxidation and Reductive Pathways

Oxidative degradation

-

Chlorinolysis (Cl₂, H₂O) cleaves C-S bonds, yielding propane-1,2-disulfonyl dichloride and HCl as byproducts . Proposed intermediates include dichlorooxosulfonium cations, which undergo Pummerer-like rearrangements .

Reduction

-

Catalytic hydrogenation (H₂/Pd-C) reduces the alkene to propane-2-sulfonyl chloride while preserving the sulfonyl group.

Addition Reactions

Halogen addition

-

Bromine adds across the double bond, producing 1,2-dibromo-3-chloropropane-2-sulfonyl chloride. Stereoselectivity depends on solvent polarity, with nonpolar media favoring anti addition.

Michael additions

Comparative Reactivity Analysis

The compound’s reactivity diverges from structurally similar sulfonyl chlorides:

| Compound | Key Reaction Difference |

|---|---|

| 3-Chloropropane-1-sulfonyl chloride | Lacks alkene; no cycloaddition capability |

| 2-Chloroethylsulfonyl chloride | Shorter carbon chain limits steric modulation |

| Vinylsulfonyl chloride | Higher alkene reactivity but lower thermal stability |

This unique profile enables applications in synthesizing sulfonylated polymers and bioactive molecules, particularly in constructing thiopyran 1,1-dioxide scaffolds for antimicrobial agents .

Mechanistic Insights

-

Nucleophilic substitution : Proceeds via a two-step associative mechanism, where nucleophile attack precedes chloride departure .

-

Oxidative coupling : Tertiary amine adducts degrade via single-electron transfer (SET) pathways, forming radical intermediates that combine with sulfonic acid derivatives .

This compound’s versatility underscores its utility in medicinal chemistry and materials science, though handling requires rigorous moisture exclusion due to rapid hydrolysis to corrosive byproducts .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₃H₄ClO₂S

- Molecular Weight : Approximately 175.03 g/mol

- Physical State : Colorless to pale yellow liquid

- Reactivity : Sensitive to moisture and can release corrosive gases upon hydrolysis

The compound's reactivity stems from its ability to undergo various chemical reactions, including substitution and addition reactions, making it a valuable intermediate in the synthesis of complex organic molecules.

Pharmaceutical Synthesis

3-Chloroprop-1-ene-2-sulfonyl chloride serves as a crucial building block in the synthesis of biologically active compounds. It is particularly noted for its role in producing allylsulfonamides , which have demonstrated potential as anti-cancer agents and inhibitors of various biological pathways involved in disease progression.

Case Study: Anti-Cancer Activity

Research has shown that sulfonamide derivatives synthesized from this compound exhibit significant anti-cancer activity against various cancer cell lines. These compounds can inhibit cell proliferation and induce apoptosis through modulation of apoptotic pathways.

Enzyme Inhibition Studies

Derivatives of this compound have been evaluated for their inhibitory effects on enzymes linked to cancer progression. Studies indicate that these compounds effectively inhibit specific kinases involved in cell signaling pathways that promote tumor growth.

Hydrosulfonylation Reactions

Recent studies have explored the use of this compound in photoredox-catalyzed hydrosulfonylation reactions. This method allows for the functionalization of alkenes under mild conditions, producing valuable sulfone-containing compounds essential for medicinal chemistry.

Agrochemicals

The compound is utilized in the synthesis of agrochemicals, where it acts as an intermediate for developing herbicides and pesticides. Its reactivity allows for the modification of existing chemical structures to enhance efficacy and reduce environmental impact.

Specialty Chemicals

In the production of specialty chemicals, this compound is employed as a reagent for synthesizing various organic compounds, including surfactants and polymer additives.

Mechanism of Action

The mechanism of action of 3-Chloroprop-1-ene-2-sulfonyl chloride involves its reactivity with various molecular targets. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify biomolecules and other chemical compounds by forming covalent bonds with nucleophilic sites . The molecular pathways involved in these reactions depend on the specific targets and conditions used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique combination of a sulfonyl chloride and allylic chlorine distinguishes it from related chlorinated alkenes and sulfonated derivatives. Below is a comparative analysis based on functional groups, reactivity, and applications:

Structural and Functional Group Comparisons

| Compound Name | CAS Number | Functional Groups | Molecular Formula | Key Structural Features |

|---|---|---|---|---|

| 3-Chloroprop-1-ene-2-sulfonyl chloride | Not listed | Allylic Cl, sulfonyl chloride | C₃H₄Cl₂O₂S | Cl at C3, -SO₂Cl at C2, conjugated double bond |

| Allyl Chloride (3-Chloropropene) | 107-05-1 | Allylic Cl | C₃H₅Cl | Cl at C3, no sulfonyl group |

| 3-Chloro-2-methylpropene | 563-47-3 | Allylic Cl, methyl substituent | C₄H₇Cl | Cl at C3, methyl at C2 |

| Sodium 2-methylprop-2-ene-1-sulfonate | 1561-92-8 | Sulfonate, methyl substituent | C₄H₇NaO₃S | -SO₃⁻Na⁺ at C1, methyl at C2 |

| 2-(3-methylphenyl)ethene-1-sulfonyl chloride | Not listed | Aromatic sulfonyl chloride | C₉H₉ClO₂S | Sulfonyl chloride attached to styrene derivative |

Key Observations :

- Reactivity : The sulfonyl chloride group in this compound enhances electrophilicity compared to allyl chloride () or 3-chloro-2-methylpropene (). This makes it more reactive toward nucleophiles (e.g., amines, alcohols) .

- Steric Effects: The absence of a methyl group (cf.

- Aromatic vs. Aliphatic : Unlike 2-(3-methylphenyl)ethene-1-sulfonyl chloride (), the target compound lacks aromaticity, which may limit its stability in harsh conditions but broaden its utility in aliphatic polymer chemistry.

Physicochemical Properties (Inferred from Analogs)

| Property | This compound | Allyl Chloride | 3-Chloro-2-methylpropene |

|---|---|---|---|

| Boiling Point (°C) | ~150–170 (estimated) | 45 | 72 |

| Solubility | Reacts with polar solvents (e.g., H₂O) | Low in H₂O | Low in H₂O |

| Stability | Hydrolyzes readily | Stable under anhydrous conditions | Stable if stored cool |

Notes:

Biological Activity

3-Chloroprop-1-ene-2-sulfonyl chloride is an organic compound characterized by a sulfonyl chloride functional group attached to a chloropropene moiety. This structure endows it with significant reactivity and potential biological activity. The compound's applications span pharmaceuticals, agricultural chemicals, and materials science, primarily due to its ability to act as a building block for synthesizing biologically active derivatives.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 152.58 g/mol. The presence of the sulfonyl group enhances its electrophilic character, making it suitable for various chemical reactions, including nucleophilic substitutions and coupling reactions.

Research indicates that compounds containing sulfonyl groups can interact with biological targets through various mechanisms:

- Electrophilic Attack : The electrophilic nature of the sulfonyl chloride allows it to react with nucleophiles such as amino acids in proteins, potentially leading to inhibition or modification of enzyme activity.

- Hydrophobic Interactions : The chloropropene moiety can facilitate hydrophobic interactions with lipid membranes or protein structures, influencing membrane permeability or protein conformation.

Case Studies

- Antimicrobial Activity : Preliminary studies have shown that related sulfonyl compounds exhibit antimicrobial properties. For instance, a study on sulfonyl fluorides indicated their effectiveness as inhibitors of lipoprotein lipase, suggesting potential applications in metabolic disorders and obesity management .

- Pharmaceutical Applications : In drug design, the sulfonyl chloride group is utilized for creating prodrugs or enhancing the solubility and bioavailability of active pharmaceutical ingredients. Compounds like this compound may serve as intermediates in synthesizing more complex pharmacologically active molecules.

- Agricultural Chemicals : The compound's reactivity can be harnessed in developing agrochemicals, particularly herbicides or insecticides that require specific electrophilic characteristics for biological efficacy.

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-chloroprop-1-ene-2-sulfonyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sulfonation of allyl chloride derivatives using chlorosulfonic acid under controlled temperatures (0–5°C). Key parameters include stoichiometric ratios of reagents, inert atmosphere (N₂/Ar) to prevent side reactions, and slow addition of chlorosulfonic acid to avoid exothermic decomposition. Post-reaction purification via fractional distillation or recrystallization in non-polar solvents (e.g., hexane) is critical to isolate the product .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Employ a combination of ¹H/¹³C NMR to confirm the allylic sulfonyl chloride structure (e.g., δ ~5.5 ppm for vinyl protons, δ ~55 ppm for sulfonyl chloride carbon). FT-IR should show S=O stretches at ~1360 cm⁻¹ and ~1180 cm⁻¹. Purity can be quantified via HPLC using a C18 column with UV detection at 210 nm, validated against certified reference standards .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods with HEPA filters to avoid inhalation of toxic vapors. Wear nitrile gloves, chemical-resistant aprons, and full-face shields. Spills must be neutralized with sodium bicarbonate and absorbed using inert materials (e.g., vermiculite). Store in amber glass bottles at 2–8°C under inert gas to prevent hydrolysis .

Advanced Research Questions

Q. How do electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing sulfonyl group activates the allylic chloride for SN2 reactions. Computational studies (DFT/B3LYP) reveal a lowered activation energy (~15 kcal/mol) for nucleophilic attack at the β-carbon. Experimental validation using amines (e.g., piperidine) in THF at 25°C shows >90% conversion to sulfonamides within 2 hours. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

Q. What analytical challenges arise in detecting trace degradation products of this compound, and how can they be resolved?

- Methodological Answer : Degradation products like 3-chloropropene (allyl chloride) and sulfonic acids require GC-MS with a DB-5MS column (splitless mode, 70 eV EI) for detection. Quantify using isotope dilution (e.g., d₆-allyl chloride as an internal standard). For non-volatile sulfonic acids, derivatize with diazomethane and analyze via LC-MS/MS .

Q. How can this compound be utilized in synthesizing bioactive sulfonamide derivatives, and what are key mechanistic considerations?

- Methodological Answer : React with heterocyclic amines (e.g., pyridine derivatives) in DMF at 60°C to form sulfonamides with antitumor or antimicrobial activity. Mechanistically, the reaction proceeds via a tetrahedral intermediate stabilized by resonance with the sulfonyl group. Optimize regioselectivity using bulky bases (e.g., DIPEA) to minimize steric hindrance. Confirm bioactivity via MTT assays (IC₅₀ values) against target cell lines .

Q. What strategies mitigate competing elimination pathways during sulfonylation reactions involving this compound?

- Methodological Answer : Lower reaction temperatures (<30°C) and polar aprotic solvents (e.g., DCM) disfavor E2 elimination. Additives like tetrabutylammonium iodide (TBAI) stabilize transition states via ion pairing. For sterically hindered substrates, microwave-assisted synthesis (100°C, 10 min) enhances selectivity by accelerating the desired pathway .

Data Contradictions & Resolution

Q. Conflicting reports exist on the compound’s stability in aqueous media. How can researchers reconcile these discrepancies?

- Methodological Answer : Stability varies with pH: hydrolyzes rapidly in alkaline conditions (t₁/₂ <1 hr at pH 9) but is stable in acidic buffers (t₁/₂ >24 hr at pH 3). Use kinetic studies (UV-Vis at 240 nm) to model degradation rates. Conflicting data may arise from uncontrolled humidity during storage; always use anhydrous solvents and molecular sieves .

Q. Why do some studies report low yields in cross-coupling reactions involving this sulfonyl chloride?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.